6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine
Overview
Description
“6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” is a chemical compound with the molecular weight of 340.39 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” is 1S/C20H16N6/c1-25-13-16 (11-23-25)19-6-7-20-22-12-17 (26 (20)24-19)10-14-4-5-18-15 (9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 .Physical And Chemical Properties Analysis
“6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine” is a solid substance at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Antimicrobial Activity
Compounds with the pyrazole moiety have been shown to exhibit significant antimicrobial properties . The presence of the pyridazin-3-amine group may enhance these properties, making it a potential candidate for developing new antimicrobial agents that could be more effective against resistant strains of bacteria and other pathogens .
Anti-Tubercular Potential
Synthesized derivatives of pyrazole-containing compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Some derivatives have demonstrated potent activity, suggesting that modifications to the core structure of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine could lead to effective anti-tuberculosis drugs .
Cancer Research
The structural analogs of this compound have been explored for their cytotoxic effects on various cancer cell lines. The ability to induce cell death in cancer cells while sparing healthy cells is a critical aspect of cancer therapy, and this compound’s derivatives show promise in this area .
Agricultural Applications
Pyrazole derivatives are known to possess herbicidal and fungicidal properties . They can be used to develop new agricultural chemicals that help protect crops from weeds and fungal diseases, thereby increasing crop yield and quality .
Enzyme Inhibition
This compound has been studied as an inhibitor of certain enzymes, such as phosphodiesterases (PDEs) and receptor tyrosine kinases (c-Met) . These enzymes are involved in various physiological processes, and their inhibition can lead to therapeutic effects in diseases like cancer and inflammatory disorders .
Drug Design and Synthesis
The imidazole ring, which is structurally similar to the pyrazole ring, is a core component of many drugs. By studying the chemical properties and reactivity of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine, researchers can design novel drugs with improved efficacy and reduced side effects .
Neurological Disorders
Compounds with the pyrazole structure have been associated with neuroprotective effects . They may be useful in the treatment of neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and epilepsy by protecting neuronal cells from damage .
Anti-Inflammatory and Analgesic Effects
Pyrazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is the receptor tyrosine kinase c-Met . This receptor plays a crucial role in many cellular processes, including cell survival, proliferation, and motility .
Mode of Action
The compound acts as an inhibitor of c-Met , interacting with the receptor and blocking its activity . This inhibition prevents the activation of the c-Met signaling pathway, leading to a decrease in the processes it controls .
Biochemical Pathways
The inhibition of c-Met affects several biochemical pathways. Most notably, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling axis , which is often deregulated in many cancers . This disruption can lead to a reduction in tumor invasive growth and metastasis .
Result of Action
The result of the compound’s action is a decrease in processes controlled by the c-Met signaling pathway , such as cell survival, proliferation, and motility . This can lead to a reduction in tumor growth and spread .
properties
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(4-10-13)7-2-3-8(9)12-11-7/h2-5H,1H3,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUROTULAXWJUOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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